molecular formula C12H14ClN3O2S B2648481 1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1219906-91-8

1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea

Cat. No. B2648481
CAS RN: 1219906-91-8
M. Wt: 299.77
InChI Key: UZCSQEYNXRDFSW-UHFFFAOYSA-N
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Description

1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has shown promising results in various scientific research applications, including cancer treatment and neuroprotection. In

Scientific Research Applications

Antimicrobial Activity

The synthesis and antimicrobial activity of derivatives of 1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea have been investigated . These compounds exhibit promising antibacterial properties. Researchers have explored their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Further studies could focus on optimizing their activity, understanding their mechanism of action, and exploring potential clinical applications.

Regioselective Alkylation Reactions

The compound’s unique structure makes it an interesting candidate for regioselective alkylation reactions. Unlike traditional metal- or base-catalyzed methods, a metal-free catalysis system has been developed for N2-alkylation of indazoles using this compound as a substrate . Researchers have achieved excellent yields and high regioselectivity (N2/N1 up to 100/0). Investigating the scope of this reaction and its synthetic applications could be valuable.

Ternary Polymer Solar Cells

Minimal benzo[c][1,2,5]thiadiazole-based electron acceptors, including derivatives related to our compound, have been explored in ternary polymer solar cells. These materials enhance the efficiency of solar cells, exceeding 16.0% . Researchers investigate their compatibility with other components, charge transport properties, and stability. Further optimization and understanding of their photovoltaic behavior are essential for advancing solar cell technology.

Bio-Molecular Docking Studies

Computational studies involving molecular docking can provide insights into the interactions of our compound with biological targets. Researchers have used computational tools to predict binding modes and affinity of this compound with specific proteins or enzymes. These studies guide drug design and optimization, potentially leading to novel therapeutic agents .

properties

IUPAC Name

1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2S/c1-7-3-4-8(13)10-9(7)15-12(19-10)16-11(17)14-5-6-18-2/h3-4H,5-6H2,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCSQEYNXRDFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea

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